3-Chloroacetamido-benzoylurea

Anticancer drug discovery Microtubule-targeted agents Structure–activity relationship (SAR)

3-Chloroacetamido-benzoylurea (3-CAABU; CAS not specifically indexed; molecular formula C10H10ClN3O3; MW approx. 255.66 g/mol) is a synthetic benzoylurea derivative bearing a chloroacetyl group at the 3- (meta-) position of the phenyl ring.

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
Cat. No. B7499456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroacetamido-benzoylurea
Molecular FormulaC10H10ClN3O3
Molecular Weight255.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N
InChIInChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17)
InChIKeyLITSAODXEQICGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloroacetamido-benzoylurea: A Benchmarked Intermediate in the 3-Haloacetylamino Benzoylurea (HBU) Antimicrotubule Series for Procurement and SAR Studies


3-Chloroacetamido-benzoylurea (3-CAABU; CAS not specifically indexed; molecular formula C10H10ClN3O3; MW approx. 255.66 g/mol) is a synthetic benzoylurea derivative bearing a chloroacetyl group at the 3- (meta-) position of the phenyl ring. It belongs to the 3-haloacylamino benzoylurea (HBU) class, a family of small-molecule antimitotic agents that target microtubule assembly via binding at the colchicine site on β-tubulin [1]. The compound occupies a defined intermediate position in the halogen-dependent activity series I > Br > Cl > F, making it a critical reference standard for structure–activity relationship (SAR) investigations, hit-to-lead benchmarking, and chemical biology probe development [2].

Why 3-Chloroacetamido-benzoylurea Cannot Be Interchanged with Other Benzoylurea or Chloroacetamide Derivatives: Three Structural Determinants of Biological Function


Despite the superficial similarity among halogen-substituted benzoylurea analogs, three non-negotiable structural determinants govern biological activity in this series. First, the nature of the halogen atom establishes a >700-fold cytotoxicity range (ID90 from 0.014 µM for iodine to >10 µM for fluorine), meaning that substitution of chlorine for bromine or iodine produces a quantitative, not merely qualitative, change in potency [1]. Second, the halogen must occupy the 3- (meta-) position of the phenyl ring; the corresponding para-isomers are biologically inactive, making positional purity a critical procurement specification [2]. Third, the benzoylurea moiety at the 1-position is essential—replacement with an ethyl ester group (e.g., ethyl 3-chloroacetamidobenzoate) abolishes microtubule inhibitory activity despite retaining antileishmanial potency through a distinct mechanism, confirming that the urea group is indispensable for tubulin-targeted applications [3]. Generic substitution without verification of these three parameters risks introducing compounds with fundamentally altered target engagement profiles.

3-Chloroacetamido-benzoylurea: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Halogen-Dependent Cytotoxicity Ranking: 3-Chloroacetamido-benzoylurea Occupies a Defined Intermediate Potency Window in the I > Br > Cl > F Series Against Human Leukemic Cells

In the foundational SAR study of four 3-haloacetamido-benzoylurea congeners tested against CEM human leukemic cells, cytotoxicity ranked strictly by halogen: I > Br > Cl > F, with ID90 values spanning from 0.014 µM (iodo) to >10 µM (fluoro). The chloro derivative (3-CAABU) occupies an intermediate position—the iodo compound 9 was reported to be 160-fold more cytotoxic than the chloro compound 7, and the fluoro compound 6 exhibited no cytotoxicity at concentrations up to 10 µM [1]. Additionally, in cell cycle arrest assays, compound 7 (chloro) produced a detectable but minor G2/M-phase shift at 0.7 µg/mL, compared to potent arrest by compound 8 (bromo) at 0.025 µg/mL and compound 9 (iodo) at 0.005 µg/mL [2]. This positions 3-CAABU as a moderately active reference standard, ideal for use as a negative or intermediate control in SAR expansion studies where halogen-dependent potency gradients are under investigation.

Anticancer drug discovery Microtubule-targeted agents Structure–activity relationship (SAR)

Positional Specificity: Meta-Substitution at the 3-Position Is an Absolute Requirement for Biological Activity—Para-Isomers Are Inactive

The anti-tumorigenic activity of haloacetamido-benzoylurea derivatives is strictly dependent on the meta- (3-) substitution pattern. The patent explicitly distinguishes between meta-substituted derivatives (3-chloroacetoamido benzoylurea, 3-bromoacetoamido benzoylurea, 3-iodoacetoamido benzoylurea), which exhibit anti-tubulin and anti-tumorigenic activity, and para-substituted derivatives (4-chloroacetoamido benzoylurea, etc.), which are associated with a distinct necrotic activity profile rather than microtubule-targeted mitotic arrest [1]. In the foundational synthesis paper, the authors stated that 'only the 3-position (meta) expressed relevant activity' [2]. This positional requirement means that 3-CAABU is the active regioisomer, and substitution with the 4-chloro isomer would yield a compound with a fundamentally different mechanism of action and biological readout.

Positional isomerism Regioselective synthesis Structure–activity relationship

Urea Moiety Requirement: The Benzoylurea Group Is Indispensable for Microtubule Assembly Inhibition—Ethyl Ester Analogs Lose This Activity Despite Retaining Antiparasitic Potency

A direct functional comparison within the 3-haloacetamido chemical family reveals a critical scaffold bifurcation. The (3-haloacetamidobenzoyl) ureas strongly inhibited in vitro mammalian brain microtubule assembly, whereas the corresponding ethyl 3-haloacetamidobenzoates were characterized as 'very poor inhibitors of this process' [1]. Specifically, ethyl 3-chloroacetamidobenzoate (MF29) exhibited potent antileishmanial activity (IC50 0.3–1.8 µM against promastigotes; IC50 0.33 µM against intracellular L. mexicana amastigotes) but without the microtubule inhibitory mechanism that defines the benzoylurea analogs [1]. This demonstrates that the benzoylurea group at the 1-position is not a passive scaffold element but a functional determinant of tubulin engagement. For microtubule-targeted screening campaigns, 3-chloroacetamido-benzoylurea is the appropriate selection; the ethyl ester analog serves a different biological application space.

Microtubule inhibition Functional group SAR Antiparasitic drug discovery

Selectivity Advantage of the HBU Scaffold: Bromo and Iodo Analogs Exhibit Superior Selectivity for Malignant over Non-Malignant Cells Relative to Vinblastine and Paclitaxel

Selectivity against malignant versus non-malignant cells is a critical differentiator among microtubule-targeted agents. The 3-haloacetamido-benzoylurea series has been directly compared to the clinical microtubule inhibitors vinblastine and paclitaxel. The bromo (3-BAABU) and iodo (3-IAABU) compounds demonstrated higher selectivity than both vinblastine and paclitaxel, as measured by ID50 ratios in non-malignant myocardial fibroblasts versus CEM leukemia cells, and by therapeutic indices in P388 leukemia-bearing mice [1]. The 3-IAABU analog showed ID90 values of 0.015–0.29 µM against leukemic cells and 0.06–0.92 µM against solid tumors, with selectivity superior to the clinical benchmarks [2]. While the chloro analog (3-CAABU) is less potent than its bromo and iodo congeners, it serves as a critical control compound for quantifying the selectivity gain achieved through halogen substitution, providing a baseline from which the selectivity enhancement of heavier halogens can be measured.

Therapeutic index Selectivity profiling Normal cell toxicity

Mechanism of Action Defined by Tubulin Polymerization Dynamics: HBU Compounds Inhibit Assembly but Not Disassembly, Distinct from Paclitaxel

The mechanism of microtubule perturbation distinguishes the HBU series from both vinca alkaloids and taxanes. In cell-free tubulin polymerization assays, the bromo analog (3-BAABU) achieved complete inhibition of microtubule assembly at 2.8 µM, compared to 2.1 µM for vinblastine [1]. Critically, and in contrast to paclitaxel, the HBU compounds did not interfere with microtubule disassembly—they are pure polymerization inhibitors [1]. The iodo analog (3-IAABU) inhibited microtubule assembly with an ID50 of 0.1 µM (with microtubule-associated proteins) and 1.2 µM (without MAPs), and was shown to compete with colchicine for binding, establishing the colchicine site on β-tubulin as the molecular target [2]. While direct mechanistic data for 3-CAABU at the molecular level are not separately reported, its position within the same chemical series and its demonstrated (albeit weaker) antimicrotubule effect at 10 µg/mL in cell-free systems [3] support its engagement of the same colchicine-site, polymerization-inhibition mechanism. This mechanistic consistency across halogens makes 3-CAABU a valid tool compound for studying how halogen electronegativity modulates binding kinetics at the colchicine site.

Tubulin polymerization Mechanism of action Colchicine binding site

Evidence-Based Application Scenarios for 3-Chloroacetamido-benzoylurea in Anticancer Drug Discovery, Antiparasitic Screening, and Chemical Biology


SAR Benchmarking: Intermediate-Activity Reference Standard in Halogen-Gradient Antimitotic HBU Libraries

In medicinal chemistry campaigns exploring 3-haloacylamino benzoylurea (HBU) analogs, 3-CAABU serves as the defined intermediate-activity reference compound within the I > Br > Cl > F potency gradient. Its cytotoxicity profile—160-fold less potent than the iodo analog yet measurably active at µg/mL concentrations—establishes the mid-point of the halogen-dependent activity spectrum [1]. New analogs can be benchmarked against 3-CAABU to determine whether structural modifications produce potency shifts toward the high-activity (iodo) or low-activity (fluoro) end of the series, enabling quantitative SAR navigation supported by a well-characterized reference standard.

Colchicine-Site Tubulin Probe Development: Mechanistic Control Compound with Defined Weak Polymerization Inhibition Activity

As a member of the HBU class that binds at the colchicine site on β-tubulin and acts as a pure microtubule polymerization inhibitor (without affecting disassembly), 3-CAABU provides a mechanistically validated but low-potency probe for colchicine-site binding studies [2]. Its weak inhibitory effect at 10 µg/mL in cell-free tubulin assembly assays makes it suitable as a negative or threshold control in screening campaigns designed to identify compounds with enhanced colchicine-site affinity. Unlike the potent iodo and bromo analogs, 3-CAABU's moderate activity allows detection of subtle improvements in binding kinetics without saturating assay windows.

Regioisomeric Purity Validation: Positive Control for Meta-Substitution-Dependent Biological Activity Confirmation

The strict positional requirement for biological activity—only the 3-(meta-) substituted isomers exhibit anti-tubulin activity, while 4-(para-) isomers are inactive or operate through distinct necrotic mechanisms—positions 3-CAABU as an essential positive control for regioisomeric identity verification [3]. In quality control workflows for synthetic HBU libraries, 3-CAABU can be used alongside its para-isomer (4-chloroacetamido-benzoylurea) to validate that synthetic products retain the correct regiochemistry and associated antimicrotubule activity, preventing costly deployment of inactive positional isomers in downstream biological assays.

Cross-Scaffold Mechanistic Selectivity Screening: Discriminating Tubulin-Targeted from Non-Tubulin Antiparasitic Activity

The functional divergence between benzoylurea and ethyl ester scaffolds within the 3-haloacetamido chemical family provides a unique screening application. While (3-haloacetamidobenzoyl) ureas (including 3-CAABU) inhibit microtubule assembly, ethyl 3-chloroacetamidobenzoate (MF29) retains potent antileishmanial activity (IC50 0.3–1.8 µM) without tubulin engagement [4]. This bifurcation enables a paired-compound screening strategy: 3-CAABU is used as the tubulin-active probe, while MF29 serves as the tubulin-inactive antileishmanial comparator. Together, these two chloro-substituted analogs allow investigators to deconvolve whether observed antiparasitic activity is microtubule-dependent or microtubule-independent, informing mechanism-of-action studies in Leishmania and related trypanosomatid parasites.

Quote Request

Request a Quote for 3-Chloroacetamido-benzoylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.